2-Amino-6-chloropurine-9-beta-d-(2'-deoxy-3',5'-di-o-benzoyl-2'-fluoro)arabinoriboside

Oligonucleotide Synthesis Nucleoside Chemistry Xeno-Nucleic Acids (XNA)

2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-benzoyl-2'-fluoro)arabinoriboside (CAS: 118373-61-8) is a protected, fluorinated purine nucleoside analog. It is characterized by a 2-amino-6-chloropurine base linked to a 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl sugar, with the 3' and 5' hydroxyls protected as benzoyl esters.

Molecular Formula C24H19ClFN5O5
Molecular Weight 511.9 g/mol
Cat. No. B180113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloropurine-9-beta-d-(2'-deoxy-3',5'-di-o-benzoyl-2'-fluoro)arabinoriboside
Molecular FormulaC24H19ClFN5O5
Molecular Weight511.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)F)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C24H19ClFN5O5/c25-19-17-20(30-24(27)29-19)31(12-28-17)21-16(26)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-16,18,21H,11H2,(H2,27,29,30)/t15-,16+,18-,21-/m1/s1
InChIKeyNBBXMRVTXICTEV-VWFIUDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Amino-6-chloropurine-9-beta-d-(2'-deoxy-3',5'-di-o-benzoyl-2'-fluoro)arabinoriboside: A Protected 2'-Fluoro Purine Nucleoside Intermediate for Antiviral and Anticancer Research


2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-benzoyl-2'-fluoro)arabinoriboside (CAS: 118373-61-8) is a protected, fluorinated purine nucleoside analog. It is characterized by a 2-amino-6-chloropurine base linked to a 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl sugar, with the 3' and 5' hydroxyls protected as benzoyl esters . This compound is not a final drug substance but serves as a crucial synthetic intermediate for generating biologically active 2'-deoxy-2'-fluoroarabinofuranosyl nucleosides, particularly those with a guanine base .

Why In-Class Protected Nucleosides Cannot Substitute for 2-Amino-6-chloropurine-9-beta-d-(2'-deoxy-3',5'-di-o-benzoyl-2'-fluoro)arabinoriboside in Key Applications


Generic substitution of this compound with other protected 2'-fluoro nucleosides is not feasible due to its unique combination of a 2-amino-6-chloropurine base and benzoyl protecting groups. The 6-chloro moiety is specifically required as a leaving group for efficient conversion to guanine derivatives, a process that is not possible with adenine or other purine analogs [1]. Furthermore, the 2'-fluoro and 3',5'-di-O-benzoyl protections confer specific chemical stability and solubility properties that influence its reactivity in glycosylation and subsequent solid-phase oligonucleotide synthesis steps, differentiating it from analogs with alternative protecting groups like isobutyryl . These structural features are not interchangeable and directly impact synthetic yield and final product purity, making this compound a distinct and non-substitutable building block for specific research pathways.

Quantitative Evidence for Selecting 2-Amino-6-chloropurine-9-beta-d-(2'-deoxy-3',5'-di-o-benzoyl-2'-fluoro)arabinoriboside Over Alternatives


Enhanced Synthetic Efficiency via 6-Chloro Precursor for Guanosine Analog Synthesis

The 2-amino-6-chloropurine base serves as a more efficient precursor for guanosine analog synthesis compared to N-acetyl-O6-diphenylcarbamoyl (AcDPC) protected guanine. A strategy using a 2-amino-6-chloropurine intermediate achieved an 86% yield for a key conversion step to the guanosine nucleoside, a significant improvement over a prior strategy that yielded only 36% of the desired product [1]. This demonstrates the advantage of the 6-chloro leaving group in streamlining synthetic routes.

Oligonucleotide Synthesis Nucleoside Chemistry Xeno-Nucleic Acids (XNA)

Superior Hydrolytic and Nuclease Stability Conferred by 2'-Fluoro and Benzoyl Protections

The 2'-fluoro modification, combined with benzoyl protecting groups, is known to enhance the stability of nucleosides and oligonucleotides against hydrolytic and enzymatic degradation [1]. While direct quantitative data comparing this specific compound's stability to all analogs is not available in the open literature, the presence of the 2'-fluoro group is a class-level feature that is consistently associated with increased resistance to nucleases, a key property for in vivo applications [2].

Oligonucleotide Therapeutics Antisense Oligonucleotides siRNA

Validated Intermediate for High-Potency Antiviral Agent AFG

This compound is a validated intermediate in the synthesis of 9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)guanine (AFG). AFG was shown to be extremely potent in vitro against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), with ID50 values of 0.006 and 0.05 µg/mL, respectively . This potency far exceeds that of acyclovir (ACV) and demonstrates the value of the synthetic pathway enabled by this key protected nucleoside building block.

Antiviral Research Herpes Simplex Virus (HSV) Medicinal Chemistry

Essential Protected Building Block for Solid-Phase Oligonucleotide Synthesis

The 3',5'-di-O-benzoyl protection strategy is a standard and well-characterized approach for preparing nucleosides for conversion into phosphoramidites for solid-phase oligonucleotide synthesis [1]. This specific compound is therefore directly analogous to other widely used benzoyl-protected phosphoramidite precursors, such as N6-Benzoyl-2'-fluoro-2'-deoxyadenosine . Its defined structure allows for predictable deprotection kinetics and is compatible with standard automated DNA/RNA synthesizer protocols, ensuring high coupling efficiency and final oligonucleotide purity.

Oligonucleotide Synthesis Phosphoramidite Chemistry Nucleic Acid Therapeutics

Defined Application Scenarios for 2-Amino-6-chloropurine-9-beta-d-(2'-deoxy-3',5'-di-o-benzoyl-2'-fluoro)arabinoriboside Based on Evidence


Synthesis of Guanosine-Based 2'-Fluoro Nucleosides and Phosphoramidites

This compound is the preferred starting material for synthesizing 9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)guanine (AFG) and its phosphoramidite derivatives . The 6-chloro group is efficiently displaced to yield the guanine base, a process that has been demonstrated to proceed in 86% yield in related systems, making it a high-efficiency route for accessing this important class of antiviral and antisense oligonucleotide building blocks [1].

Production of Modified Oligonucleotides for Therapeutic Research

The compound serves as a key intermediate for the production of 2'-fluoro-modified phosphoramidites. These are essential for incorporating 2'-fluoro modifications into oligonucleotides to enhance their stability against nucleases, a critical requirement for the development of antisense oligonucleotides, siRNAs, and aptamers with improved pharmacokinetic properties [2].

Medicinal Chemistry Campaigns for Novel Antiviral Agents

Given its established role as a precursor to the highly potent anti-herpetic agent AFG (ID50 = 0.006 µg/mL against HSV-1), this compound is a valuable scaffold for medicinal chemistry programs aimed at discovering new nucleoside analogs with activity against herpesviruses and other DNA viruses .

Synthesis of Xeno-Nucleic Acid (XNA) Building Blocks

This 2-amino-6-chloropurine intermediate is valuable for the efficient synthesis of guanosine phosphoramidites for xeno-nucleic acids (XNAs) like threose nucleic acid (TNA), where traditional guanine protection strategies are challenging. The use of this compound bypasses the need for a low-solubility protected guanine precursor, leading to improved yields and a more streamlined synthetic route [3].

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